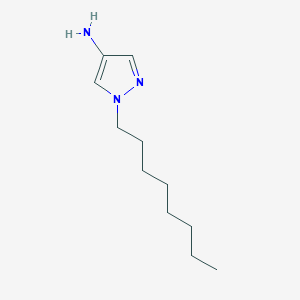

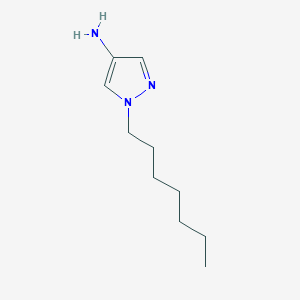

1-庚基-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Heptyl-1H-pyrazol-4-amine is a chemical compound with the CAS Number: 1152512-32-7 . It has a molecular weight of 181.28 .

Molecular Structure Analysis

The InChI code for 1-Heptyl-1H-pyrazol-4-amine is1S/C10H19N3/c1-2-3-4-5-6-7-13-9-10 (11)8-12-13/h8-9H,2-7,11H2,1H3 . Chemical Reactions Analysis

Pyrazole-based ligands have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . They provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .科学研究应用

水性介质中的多米诺反应

1-庚基-1H-吡唑-4-胺衍生物已用于水性介质中的化学多样、多组分多米诺反应。具体而言,使用 L-脯氨酸催化的水相四组分多米诺反应合成了 4H-吡喃并[2,3-c]吡唑-6-胺库。此过程对于生成稠密官能化化合物具有重要意义,在各种合成应用中可能很有用 (Prasanna、Perumal 和 Menéndez,2013)。

杂环酮烯胺醇的合成

该化合物已用于新型 1H-吡唑-5(4H)-酮基杂环酮烯胺醇库的有效合成。这是通过一锅三组分合成工艺实现的,突出了其在创建用于药物发现的多样化学库中的实用性 (Yu 等,2013)。

吡唑并[3,4-b]吡啶产品的全新合成

1-庚基-1H-吡唑-4-胺衍生物也参与了新型乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产品的合成。此过程包括与活化羰基的缩合,对于制备新的 N 稠合杂环产品非常有价值 (Ghaedi 等,2015)。

在能材料中的应用

有趣的是,1-庚基-1H-吡唑-4-胺的衍生物已被合成并研究其作为耐热能材料的潜力。这些化合物表现出优异的热稳定性和较高的正形成热,使其成为耐热能材料的合适候选物 (Li 等,2016)。

无催化剂合成

合成新型 1H-呋喃并[2,3-c]吡唑-4-胺的无催化剂方案展示了该化合物在绿色化学中的实用性。此过程涉及一锅四组分多米诺反应,突出了 1-庚基-1H-吡唑-4-胺在环境友好合成中的多功能性 (Noruzian、Olyaei 和 Hajinasiri,2019)。

作用机制

Target of Action

1-Heptyl-1H-pyrazol-4-amine is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1, which is involved in the life cycle of Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .

Biochemical Pathways

The compound’s interaction with lmptr1 suggests that it may disrupt the normal functioning of this enzyme, thereby inhibiting the growth and proliferation of leishmania .

Result of Action

The compound has demonstrated superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .

属性

IUPAC Name |

1-heptylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-2-3-4-5-6-7-13-9-10(11)8-12-13/h8-9H,2-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSCKLHBFDPDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)